
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is particularly notable for its use in veterinary medicine as a tranquilizer and antiemetic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves several steps. The starting material is typically phenothiazine, which undergoes a series of chemical reactions to introduce the dimethylamino and methylpropyl groups. The final step involves the reaction with maleic acid to form the maleate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is usually purified through crystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the phenothiazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield halogenated or alkylated derivatives .
Scientific Research Applications
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Primarily used in veterinary medicine as a tranquilizer and antiemetic. It is also studied for its potential use in treating psychiatric disorders in humans.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a chemical intermediate in the synthesis of other phenothiazine derivatives .
Mechanism of Action
The mechanism of action of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves its interaction with various neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5-HT1 and 5-HT2), histamine receptors (H1), and adrenergic receptors (alpha1 and alpha2). This broad receptor antagonism leads to its sedative, antiemetic, and antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Triflupromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promazine: Used as an antipsychotic and sedative, with a similar mechanism of action.
Pheniramine: An antihistamine with sedative properties, structurally related to phenothiazines .
Uniqueness
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of sedative and antiemetic effects makes it particularly valuable in veterinary medicine. Additionally, its ability to interact with multiple neurotransmitter systems provides a broad spectrum of therapeutic applications .
Properties
CAS No. |
63833-98-7 |
|---|---|
Molecular Formula |
C23H25N3O4S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-3-carbonitrile |
InChI |
InChI=1S/C19H21N3S.C4H4O4/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-10-15(11-20)8-9-17(19)22;5-3(6)1-2-4(7)8/h4-10,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LTWASAFJRXZDDY-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


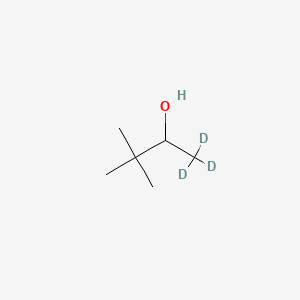

![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
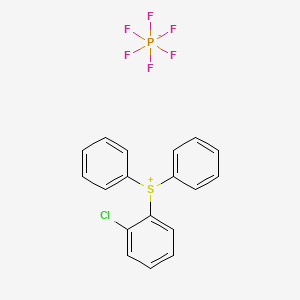


![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
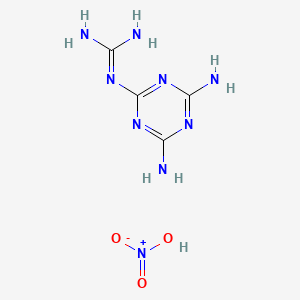
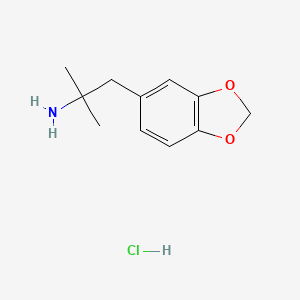
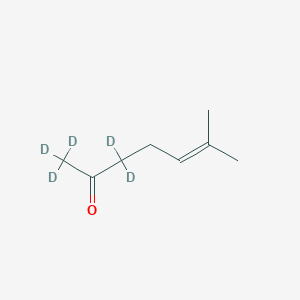

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
